Bromo(dimethyl)(prop-1-yn-1-yl)stannane

Description

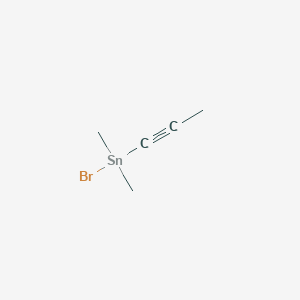

Bromo(dimethyl)(prop-1-yn-1-yl)stannane is an organotin compound with the formula (CH₃)₂SnBr(C≡CCH₃). It features a tin atom bonded to two methyl groups, a bromo ligand, and a propynyl group. Organotin compounds like this are pivotal in synthetic chemistry, particularly in Stille cross-coupling reactions, where they act as transmetallation agents to form carbon-carbon bonds . The propynyl group (C≡CCH₃) enhances reactivity due to its sp-hybridized carbon, while the bromo ligand may influence electrophilicity and stability.

Properties

CAS No. |

66089-06-3 |

|---|---|

Molecular Formula |

C5H9BrSn |

Molecular Weight |

267.74 g/mol |

IUPAC Name |

bromo-dimethyl-prop-1-ynylstannane |

InChI |

InChI=1S/C3H3.2CH3.BrH.Sn/c1-3-2;;;;/h1H3;2*1H3;1H;/q;;;;+1/p-1 |

InChI Key |

PXONFRXDPRFDCS-UHFFFAOYSA-M |

Canonical SMILES |

CC#C[Sn](C)(C)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Organotin Compounds

Organotin compounds are typically synthesized via transmetallation, nucleophilic substitution, or direct stannylation of alkynes. Bromo(dimethyl)(prop-1-yn-1-yl)stannane, featuring a tin center bonded to methyl, bromo, and propynyl groups, likely derives from methods involving tin halides and metal acetylides. Below, we analyze three plausible routes.

Transmetallation Using Grignard Reagents

A widely used method for synthesizing organotin compounds involves the reaction of tin halides with Grignard reagents. For this compound, dimethyltin bromide (Me₂SnBr₂) could react with a propynyl Grignard reagent (HC≡CCH₂MgBr) in a 1:1 molar ratio. The reaction proceeds via nucleophilic displacement of one bromide ligand by the propynyl group:

$$

\text{Me}2\text{SnBr}2 + \text{HC≡CCH}2\text{MgBr} \rightarrow \text{Me}2\text{SnBr(C≡CCH}3\text{)} + \text{MgBr}2

$$

Key Considerations :

Lithiation Followed by Stannylation

Propynyllithium (HC≡CCH₂Li), generated by deprotonating propyne with n-butyllithium, can react with dimethyltin bromide to yield the target compound:

$$

\text{Me}2\text{SnBr} + \text{HC≡CCH}2\text{Li} \rightarrow \text{Me}2\text{SnBr(C≡CCH}3\text{)} + \text{LiBr}

$$

Advantages :

- Higher selectivity compared to Grignard methods.

- Compatibility with temperature-sensitive substrates.

Challenges :

- Strict anhydrous conditions required.

- Propynyllithium’s high reactivity may lead to oligomerization.

Direct Substitution of Tin Halides

Dimethyltin chloride (Me₂SnCl₂) could undergo halogen exchange with propynyl bromide (HC≡CCH₂Br) in the presence of a Lewis acid catalyst (e.g., AlCl₃):

$$

\text{Me}2\text{SnCl}2 + \text{HC≡CCH}2\text{Br} \xrightarrow{\text{AlCl}3} \text{Me}2\text{SnBr(C≡CCH}3\text{)} + \text{Cl}^-

$$

Optimization Parameters :

- Catalyst Loading : 5–10 mol% AlCl₃.

- Temperature : 50–80°C in dichloromethane or toluene.

Reaction Optimization and Mechanistic Insights

Stereochemical Control

The geometry of the propynyl group is inherently linear, eliminating stereochemical complications at the alkyne moiety. However, the tin center’s tetrahedral geometry necessitates careful control of substitution patterns to avoid byproducts like Me₂Sn(C≡CCH₃)₂.

Byproduct Mitigation

- Excess Tin Halide : Using a slight excess of Me₂SnBr₂ (1.2 equiv) suppresses disubstitution.

- Slow Addition : Gradual introduction of the Grignard or lithiated reagent minimizes oligomerization.

Characterization and Analytical Data

While specific spectroscopic data for this compound are scarce, analogous compounds provide benchmarks:

Table 1: Predicted Spectroscopic Properties

Chemical Reactions Analysis

Types of Reactions: Bromo(dimethyl)(prop-1-yn-1-yl)stannane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the tin atom.

Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alkoxides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or halogens for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Chemistry: Bromo(dimethyl)(prop-1-yn-1-yl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is also employed in the synthesis of other organotin compounds .

Biology and Medicine:

Industry: In the industrial sector, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of plastics. This compound may have similar applications due to its reactivity and stability.

Mechanism of Action

The mechanism by which Bromo(dimethyl)(prop-1-yn-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the reagents involved .

Comparison with Similar Compounds

Research Findings and Gaps

- underscores the broader applicability of bromo-stannanes in palladium-catalyzed couplings, though direct data on the target compound’s performance is lacking.

- Critical Gap: No evidence directly addresses the target compound’s synthesis, crystallography, or spectroscopic data. Further studies are needed to quantify its reactivity relative to analogues.

Q & A

Q. What are the standard synthetic routes for Bromo(dimethyl)(prop-1-yn-1-yl)stannane, and how are intermediates characterized?

- Methodological Answer: The synthesis typically involves transmetallation or nucleophilic substitution. For example:

React (dimethyl)tin chloride with a propynyl Grignard reagent (e.g., HC≡CMgBr) to form the organotin intermediate.

Quench with bromine or a brominating agent (e.g., NBS) to introduce the bromo ligand.

Characterization includes:

Q. How does the propynyl group influence the reactivity of organotin compounds in cross-coupling reactions?

- Methodological Answer: The propynyl group enhances electrophilicity at the tin center, facilitating transmetallation in Stille couplings. Key steps:

Optimize solvent polarity (e.g., THF or DMF) to stabilize the transition state .

Use palladium catalysts (e.g., Pd(PPh₃)₄) to mediate coupling with aryl/vinyl halides.

Monitor reaction progress via TLC or GC-MS, and isolate products via column chromatography.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for stannane-mediated couplings?

- Methodological Answer: Discrepancies often arise from:

- Oxygen sensitivity: Use Schlenk lines or gloveboxes to exclude moisture/O₂ .

- Catalyst loading: Perform kinetic studies to optimize Pd:substrate ratios (e.g., 1–5 mol%) .

- Substrate purity: Pre-purify starting materials via recrystallization or distillation.

Design DOE (Design of Experiments) to systematically test variables (temperature, solvent, stoichiometry).

Q. How can computational modeling predict the electronic effects of the dimethyl/propynyl substituents on tin-centered reactivity?

- Methodological Answer:

Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution .

Compare Mulliken charges on tin with experimental NMR chemical shifts (¹¹⁹Sn) to validate models.

Simulate transition states for transmetallation to identify steric/electronic bottlenecks.

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

- Methodological Answer: Challenges include:

- Air sensitivity: Crystallize under inert atmospheres using sealed tubes .

- Low melting points: Use slow evaporation in high-boiling solvents (e.g., toluene).

Refinement with SHELXL improves accuracy for light-atom structures. Validate with R-factor convergence (<5%) and residual density maps.

Data Contradiction Analysis

Q. Why do literature reports vary in the stability of organotin compounds under ambient conditions?

- Methodological Answer: Stability depends on:

- Ligand bulkiness: Dimethyl groups offer less steric protection than aryl substituents, increasing hydrolysis susceptibility .

- Storage conditions: Contradictions arise from inadequate inert-atmosphere storage (e.g., argon vs. nitrogen) .

Standardize stability tests via accelerated aging studies (e.g., 40°C/75% RH) with periodic NMR analysis.

Safety and Handling

Q. What protocols ensure safe handling of this compound in catalytic studies?

- Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, lab coats) .

- Quench waste with KMnO₄/H₂SO₄ to detoxify tin residues.

- Monitor air quality for tin exposure (OSHA PEL: 0.1 mg/m³).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.